Difluoromalonic acid

Description

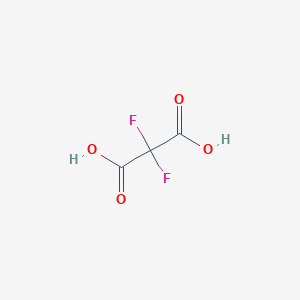

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoropropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F2O4/c4-3(5,1(6)7)2(8)9/h(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHVFFFGWFBSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(=O)O)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435930 | |

| Record name | Difluoromalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514-85-8 | |

| Record name | 2,2-Difluoropropanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluoromalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | difluoropropanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Difluoromalonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Difluoromalonic acid, a fluorinated derivative of malonic acid, is a valuable building block in medicinal chemistry and materials science. The introduction of gem-difluoro groups can significantly alter the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and acidity. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated data, and visual representations of key processes.

Synthesis of this compound

The primary synthetic route to this compound involves the hydrolysis of its corresponding dialkyl esters, most commonly diethyl difluoromalonate or dimethyl difluoromalonate. While the direct oxidation of malonic acid with strong oxidizing agents like potassium permanganate is a theoretical possibility, controlling the reaction to achieve the desired difluorinated product is challenging and often leads to decomposition.

Hydrolysis of Diethyl Difluoromalonate

The hydrolysis of diethyl difluoromalonate is the most common method for the preparation of this compound. This transformation can be achieved under either acidic or basic conditions. However, studies on related fluorinated esters suggest that the hydrolysis can be challenging and may require vigorous conditions due to the electronic effects of the fluorine atoms. Care must be taken to avoid decarboxylation, which can be a significant side reaction under harsh conditions.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine diethyl difluoromalonate and a 6M aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the optimal reaction time.

-

Workup: After completion of the reaction, allow the mixture to cool to room temperature. The product can be isolated by extraction with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The organic extracts are then combined, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization or sublimation. One study reports obtaining highly hygroscopic crystals by sublimation in vacuo.[2]

Experimental Protocol: Base-Mediated Hydrolysis

A general procedure for the hydrolysis of esters using tert-butylamine and lithium bromide in a mixed solvent system can also be considered as a starting point.[3]

-

Reaction Setup: To a solution of diethyl difluoromalonate in methanol or ethanol, add water, tert-butylamine, and lithium bromide.[3]

-

Reaction Conditions: Stir the mixture under reflux for the required time, monitoring the reaction by TLC or 1H NMR spectroscopy.[3]

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. The organic phase is washed sequentially with saturated aqueous ammonium chloride and brine. The aqueous phase is then acidified with 10% aqueous HCl to a pH of 1 and extracted with ethyl acetate.[3]

-

Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under vacuum to yield the carboxylic acid.[3]

It is important to note that the hydrolysis of fluorinated esters can be sluggish and may lead to side products. Therefore, careful optimization of the reaction conditions is crucial to obtain a good yield of this compound.

Characterization of this compound

A thorough characterization of this compound is essential to confirm its identity and purity. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₂F₂O₄ | [4] |

| Molecular Weight | 140.04 g/mol | [5] |

| Melting Point | 117-118 °C | [5] |

| Density | 1.789 g/cm³ | [6] |

| Boiling Point | 315.827 °C at 760 mmHg | [6] |

| Flashing Point | 144.808 °C | [6] |

X-ray Crystallography

The molecular structure of this compound has been determined by single-crystal X-ray diffraction.[2]

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.59 Å |

| b | 5.61 Å |

| c | 9.80 Å |

| β | 115.1° |

| Z | 4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: Due to the absence of protons on the α-carbon, the ¹H NMR spectrum of this compound in D₂O is expected to show a single resonance for the acidic protons of the carboxylic acid groups. The chemical shift of this peak will be dependent on the concentration and temperature.

-

¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon skeleton. The expected chemical shifts are:

-

C=O (Carboxylic acid): ~165-185 ppm

-

CF₂: This carbon will appear as a triplet due to coupling with the two fluorine atoms. The chemical shift is expected to be in the downfield region due to the electron-withdrawing nature of the fluorine atoms.

-

-

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum of this compound is expected to show a single resonance for the two equivalent fluorine atoms. PubChem lists a ¹⁹F NMR spectrum for this compound.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Strong, Broad |

| C=O stretch (Carboxylic acid) | 1700-1725 | Strong |

| C-F stretch | 1000-1400 | Strong |

| C-O stretch | 1210-1320 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) may be observed, although it might be weak. Common fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).

-

Electrospray Ionization (ESI-MS): ESI is a softer ionization technique and is more likely to show the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

Visualizing the Workflow

The following diagrams illustrate the synthesis and characterization workflow for this compound.

References

- 1. organic chemistry - Decarboxylation of malonic esters - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. 2024.sci-hub.ru [2024.sci-hub.ru]

- 3. repository.uaeh.edu.mx [repository.uaeh.edu.mx]

- 4. Difluoropropanedioic acid | C3H2F2O4 | CID 10130002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1514-85-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 2,2-difluoromalonic acid, CAS No. 1514-85-8 - iChemical [ichemical.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Difluoromalonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromalonic acid, a geminal difluorinated dicarboxylic acid, is a valuable building block in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, influencing their acidity, lipophilicity, metabolic stability, and conformational preferences. These modifications are of particular interest in drug design, where fine-tuning these properties can lead to improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its potential applications in drug development.

Physical and Chemical Properties

The introduction of two fluorine atoms on the alpha-carbon of malonic acid has a profound impact on its electronic properties, most notably its acidity. The strong electron-withdrawing nature of fluorine stabilizes the conjugate base, making this compound a significantly stronger acid than its non-fluorinated counterpart.

Quantitative Physical and Chemical Data

| Property | Value | Source/Notes |

| Molecular Formula | C₃H₂F₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 140.04 g/mol | --INVALID-LINK--[1] |

| Melting Point | 117-118 °C | --INVALID-LINK-- |

| Boiling Point | 315.8 °C at 760 mmHg | --INVALID-LINK--[2] |

| Density | 1.789 g/cm³ | --INVALID-LINK--[2] |

| pKa₁ | ~1.22 (estimated) | Based on the experimental pKa of difluoroacetic acid. |

| pKa₂ | ~3.0 - 4.0 (estimated) | Estimated based on the typical pKa difference in dicarboxylic acids. |

| Solubility | No quantitative data available. Expected to be soluble in water and polar organic solvents like ethanol, DMSO, and acetone. | General chemical principles. |

| Appearance | White crystalline solid | General supplier information. |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Predicted Spectrum: A single broad singlet is expected for the two acidic protons of the carboxylic acid groups. The chemical shift of this peak would be highly dependent on the solvent and concentration, but would typically appear in the region of 10-13 ppm. The proton on the difluoromethyl group is absent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Predicted Spectrum:

-

Carboxylic Acid Carbon (-COOH): A peak is expected in the range of 160-170 ppm. This carbon is not directly attached to fluorine, so no significant C-F coupling is anticipated.

-

Difluorinated Carbon (-CF₂-): A triplet is expected due to one-bond coupling with the two fluorine atoms (¹JCF). The chemical shift would likely be in the range of 110-120 ppm.

-

No other carbon signals are present in the molecule.

-

IR (Infrared) Spectroscopy

-

Predicted Spectrum:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H groups in a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1730 cm⁻¹.

-

C-F Stretch: Strong absorption bands are expected in the region of 1000-1200 cm⁻¹ due to the C-F stretching vibrations.

-

C-O Stretch: A medium intensity band is expected around 1200-1300 cm⁻¹.

-

Mass Spectrometry (MS)

-

Predicted Fragmentation: Upon electron ionization, the molecular ion peak (M⁺) at m/z = 140 would be observed. Common fragmentation pathways would include:

-

Loss of a hydroxyl radical (-OH) to give a peak at m/z = 123.

-

Loss of a carboxyl group (-COOH) to give a peak at m/z = 95.

-

Decarboxylation (loss of CO₂) to give a peak at m/z = 96, corresponding to the difluoroacetic acid radical cation.[3][4][5]

-

Further fragmentation of the difluoroacetic acid fragment would lead to peaks corresponding to the loss of fluorine and other fragments.

-

Experimental Protocols

Synthesis of this compound via Hydrolysis of Diethyl Difluoromalonate

This protocol is adapted from the general procedure for the hydrolysis of related malonic esters.[6]

Materials:

-

Diethyl 2,2-difluoromalonate

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Sodium hydroxide (for neutralization if needed)

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add diethyl 2,2-difluoromalonate (1 equivalent).

-

Add a 6 M aqueous solution of hydrochloric acid (excess, e.g., 5-10 equivalents).

-

Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy of aliquots. The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL) to remove any unreacted starting material or byproducts.

-

Carefully evaporate the water from the aqueous layer under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Suitable solvent or solvent pair (e.g., water, ethanol/water, ethyl acetate/hexanes)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter flask

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Chemical Reactivity

Decarboxylation

Like other malonic acids, this compound is susceptible to decarboxylation upon heating, typically yielding difluoroacetic acid.[7][8] The presence of the electron-withdrawing fluorine atoms may influence the temperature at which decarboxylation occurs.

Knoevenagel-Doebner Condensation

This compound can potentially be used in Knoevenagel-Doebner condensations with aldehydes and ketones. This reaction typically involves the condensation of an active methylene compound with a carbonyl group, followed by decarboxylation to yield an α,β-unsaturated carboxylic acid. The high acidity of the α-protons in this compound would facilitate the initial condensation step.

Role in Drug Development and Medicinal Chemistry

While specific signaling pathways directly involving this compound are not well-documented, its structural motifs are of significant interest in drug design. The incorporation of fluorine can profoundly influence a molecule's biological activity.[9][10]

Bioisosteric Replacement

The difluoromethylene group (-CF₂-) can act as a bioisostere for an ether oxygen or a carbonyl group. This substitution can enhance metabolic stability by blocking sites of oxidation. Furthermore, the difluorinated analog can exhibit altered hydrogen bonding capabilities and conformational preferences, potentially leading to improved binding affinity for a target protein.

Enzyme Inhibition

Malonate itself is a classic competitive inhibitor of succinate dehydrogenase, an enzyme in the citric acid cycle.[11] It is plausible that this compound or its derivatives could act as inhibitors for various enzymes. The altered acidity and steric profile of the difluoro-substituted compound could lead to different or enhanced inhibitory activities. For example, fluorinated compounds have been successfully designed as inhibitors for proteases and other enzymes.[12]

Use in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound and its esters are valuable precursors for the synthesis of more complex fluorinated molecules.[12] The dicarboxylic acid functionality allows for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds for drug discovery programs.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed.[13] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and reactive building block with significant potential in medicinal chemistry and materials science. Its unique physical and chemical properties, largely dictated by the presence of the geminal fluorine atoms, make it an attractive starting material for the synthesis of novel fluorinated compounds. While further research is needed to fully elucidate its biological roles and quantitative properties, this guide provides a solid foundation for researchers and drug development professionals interested in harnessing the potential of this intriguing molecule.

References

- 1. Difluoropropanedioic acid | C3H2F2O4 | CID 10130002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-difluoromalonic acid, CAS No. 1514-85-8 - iChemical [ichemical.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uab.edu [uab.edu]

- 5. youtube.com [youtube.com]

- 6. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of Difluoromalonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoromalonic acid, a halogenated derivative of malonic acid, presents a unique molecular framework of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of its molecular structure and bonding characteristics, drawing upon established crystallographic data. The document details the precise spatial arrangement of its constituent atoms, explores the intramolecular and intermolecular forces that govern its solid-state architecture, and furnishes detailed experimental protocols for its synthesis and crystallographic analysis. All quantitative data is presented in structured tables for clarity and comparative ease. Furthermore, logical and structural relationships are visualized through Graphviz diagrams to facilitate a deeper understanding of this compound's fundamental properties.

Molecular Structure

The definitive elucidation of the three-dimensional structure of this compound in the solid state was achieved through single-crystal X-ray diffraction analysis.[1] This powerful technique provides precise atomic coordinates, from which intramolecular bond lengths and angles can be determined with high accuracy.

Crystal System and Space Group

This compound crystallizes in the monoclinic system, belonging to the space group P2₁/c.[1] The unit cell parameters have been determined as follows:

| Parameter | Value |

| a | 9.59 ± 0.01 Å |

| b | 5.61 ± 0.01 Å |

| c | 9.80 ± 0.01 Å |

| β | 115.1 ± 0.1° |

| Z | 4 |

Crystal data for this compound.[1]

The presence of four molecules per unit cell in the P2₁/c space group indicates that the crystal is a racemate, composed of two enantiomeric conformations.[1]

Molecular Conformation

A notable feature of the this compound molecule is the near coplanarity of the two carboxyl groups with the central carbon atom (C2) and one of the fluorine atoms. This arrangement is influenced by the strong electron-withdrawing nature of the fluorine atoms. However, complete coplanarity of both carboxyl groups simultaneously is hindered by steric repulsion between the oxygen atoms of the adjacent carboxyl groups.[1] This leads to a slightly twisted conformation.

In the crystal structure, the molecules of this compound are arranged in infinite chains, a common packing motif for dicarboxylic acids.[1]

Bonding

The bonding within and between molecules of this compound is a critical determinant of its physical and chemical properties.

Intramolecular Bonding

The covalent bonding within the this compound molecule is characterized by standard single and double bonds. The key bond lengths and angles, as determined by X-ray crystallography, are summarized in the table below.

| Bond | Length (Å) | Bond Angle | Angle (°) |

| C1 - C2 | [Data not available in snippets] | O1 - C1 - O2 | [Data not available in snippets] |

| C2 - C3 | [Data not available in snippets] | O1 - C1 - C2 | [Data not available in snippets] |

| C2 - F1 | [Data not available in snippets] | O2 - C1 - C2 | [Data not available in snippets] |

| C2 - F2 | [Data not available in snippets] | C1 - C2 - C3 | [Data not available in snippets] |

| C1 = O1 | [Data not available in snippets] | F1 - C2 - F2 | [Data not available in snippets] |

| C1 - O2 | [Data not available in snippets] | F1 - C2 - C1 | [Data not available in snippets] |

| C3 = O3 | [Data not available in snippets] | F2 - C2 - C1 | [Data not available in snippets] |

| C3 - O4 | [Data not available in snippets] | F1 - C2 - C3 | [Data not available in snippets] |

| O2 - H1 | [Data not available in snippets] | F2 - C2 - C3 | [Data not available in snippets] |

| O4 - H2 | [Data not available in snippets] | O3 - C3 - O4 | [Data not available in snippets] |

| O3 - C3 - C2 | [Data not available in snippets] | ||

| O4 - C3 - C2 | [Data not available in snippets] |

Selected bond lengths and angles for this compound. The precise values from the original crystallographic study were not available in the searched abstracts.

Intermolecular Bonding: Hydrogen Bonding Network

The most significant intermolecular interaction in the crystal structure of this compound is hydrogen bonding. The carboxylic acid groups of adjacent molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds.[1] This creates the infinite chains observed in the crystal packing.

Figure 1: Hydrogen bonding between two this compound molecules.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding dialkyl ester, such as diethyl difluoromalonate.

Workflow for the Synthesis of this compound

Figure 2: Synthetic workflow for this compound.

Detailed Methodology:

-

Hydrolysis: Diethyl difluoromalonate is refluxed with an excess of a strong acid, such as concentrated hydrochloric acid. The reaction progress can be monitored by techniques like thin-layer chromatography.

-

Extraction: After cooling to room temperature, the reaction mixture is extracted several times with a suitable organic solvent, for example, diethyl ether, to isolate the this compound.

-

Drying: The combined organic extracts are dried over an anhydrous drying agent like magnesium sulfate to remove any residual water.

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Crystallization: Pure crystals of this compound suitable for X-ray diffraction can be obtained by recrystallization from an appropriate solvent system.

Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound involves the following key steps:

Workflow for Crystal Structure Determination

Figure 3: Workflow for X-ray crystallographic analysis.

Detailed Methodology:

-

Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71069 Å).[1] The diffraction intensities are measured at various crystal orientations.

-

Structure Solution: The collected intensity data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using least-squares methods to achieve the best possible fit between the observed and calculated structure factors.

Conclusion

The molecular structure and bonding of this compound are well-defined by single-crystal X-ray diffraction. Its monoclinic crystal system, the presence of conformational enantiomers, and the extensive hydrogen-bonding network are key features of its solid-state architecture. The provided experimental protocols offer a guide for the synthesis and structural analysis of this important fluorinated organic acid. This detailed understanding of its molecular characteristics is fundamental for its application in the rational design of novel pharmaceuticals and advanced materials.

References

Spectroscopic Profile of Difluoromalonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for difluoromalonic acid. Due to the limited availability of published experimental spectra for the free acid, this document presents a detailed analysis of its close and commercially available analog, diethyl 2,2-difluoromalonate, and provides predicted data for this compound based on established spectroscopic principles. This guide includes tabulated NMR, IR, and MS data, detailed experimental protocols for acquiring such data, and visualizations of the analytical workflow.

Introduction

This compound (C₃H₂F₂O₄, CAS: 1514-85-8) is a fluorinated organic compound with potential applications in medicinal chemistry and materials science.[1] The introduction of gem-difluoro groups can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. This guide summarizes the available and predicted spectroscopic data to aid researchers in their work with this compound and its derivatives.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound and its derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: NMR Spectroscopic Data for Diethyl 2,2-Difluoromalonate and Predicted Data for this compound

| Nucleus | Diethyl 2,2-Difluoromalonate (Experimental) | This compound (Predicted) |

| ¹H NMR | δ (ppm): 1.34 (t, 6H, J = 7.1 Hz, -CH₃), 4.33 (q, 4H, J = 7.1 Hz, -OCH₂-) | δ (ppm): ~10-13 (br s, 2H, -COOH) |

| ¹³C NMR | δ (ppm): 13.9 (-CH₃), 62.6 (-OCH₂-), 116.1 (t, JC-F ≈ 250 Hz, -CF₂-), 163.9 (t, JC-F ≈ 30 Hz, C=O) | δ (ppm): ~115 (t, JC-F ≈ 250-260 Hz, -CF₂-), ~165 (t, JC-F ≈ 25-35 Hz, C=O) |

| ¹⁹F NMR | δ (ppm): -105 to -115 (referenced to CFCl₃) | δ (ppm): -100 to -120 (referenced to CFCl₃) |

Note: Predicted values for this compound are based on typical chemical shifts for carboxylic acids and fluorinated compounds.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational modes for this compound are associated with the hydroxyl, carbonyl, and carbon-fluorine bonds.

Table 2: IR Spectroscopic Data

| Functional Group | Diethyl 2,2-Difluoromalonate (Vapor Phase)[2] | This compound (Predicted) |

| O-H stretch | N/A | 3300-2500 cm⁻¹ (broad) |

| C-H stretch | ~2985 cm⁻¹ | N/A |

| C=O stretch | ~1770-1745 cm⁻¹ | ~1740-1700 cm⁻¹ |

| C-F stretch | ~1300-1100 cm⁻¹ | ~1300-1100 cm⁻¹ |

| C-O stretch | ~1300-1000 cm⁻¹ | ~1320-1210 cm⁻¹ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For diethyl 2,2-difluoromalonate, a GC-MS spectrum is available.[2]

Table 3: Mass Spectrometry Data

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |

| Diethyl 2,2-Difluoromalonate | 196.05 | 151 (-OEt), 123 (-COOEt), 96, 29 (-CH₂CH₃) |

| This compound | 140.00 (Predicted) | 123 (-OH), 95 (-COOH), 75, 51 |

Note: Fragmentation of this compound is predicted to involve losses of hydroxyl and carboxyl groups.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a compound like this compound would involve the following steps:

IR Spectroscopy

For a solid sample like this compound, the KBr pellet method is commonly used.

Mass Spectrometry

Electrospray ionization (ESI) is a suitable method for analyzing this compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of this compound. While direct experimental data for the free acid is scarce, the provided data for its diethyl ester, coupled with predicted values and general experimental protocols, offers a solid foundation for researchers. The presented workflows and tabulated data are intended to facilitate the identification and further investigation of this and related fluorinated compounds in various scientific and developmental pursuits.

References

An In-depth Technical Guide to the Thermodynamic Properties of Difluoromalonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of difluoromalonic acid. Recognizing the current scarcity of direct experimental data for this compound, this document focuses on its known physical characteristics, its acidity in the context of related fluorinated carboxylic acids, and the established experimental and computational methodologies for determining its thermodynamic parameters. This guide is intended to serve as a foundational resource for researchers, enabling them to understand the key thermodynamic considerations and the workflows required to obtain these critical data points for applications in research and drug development.

Introduction

This compound (C₃H₂F₂O₄, CAS No. 1514-85-8) is a halogenated dicarboxylic acid of interest in various fields, including organic synthesis and medicinal chemistry.[1] The incorporation of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules, making a thorough understanding of their thermodynamics essential for predicting reactivity, stability, and biological interactions. This guide summarizes the available data for this compound and details the standard methods for the determination of its key thermodynamic properties.

Physical and Structural Properties

| Property | Value | Reference |

| CAS Number | 1514-85-8 | [1] |

| Molecular Formula | C₃H₂F₂O₄ | [1] |

| Molecular Weight | 140.04 g/mol | [1] |

| Density | 1.789 g/cm³ | [2] |

| Boiling Point | 315.827 °C at 760 mmHg | [2] |

| Flashing Point | 144.808 °C | [2] |

| Crystal Structure | Monoclinic, space group P2₁/c | [3] |

Acidity and Dissociation Constants (pKa)

The acidity of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While a definitive experimental pKa value for this compound is not available in the reviewed literature, its acidity can be inferred from related compounds. The strong electron-withdrawing effect of the two fluorine atoms on the α-carbon is expected to significantly increase the acidity of the carboxylic acid protons compared to unsubstituted malonic acid.

For context, the pKa values of several related fluorinated and non-fluorinated carboxylic acids are presented below. It is anticipated that the pKa₁ of this compound would be very low, likely less than 1, indicating it is a strong acid.

| Compound | pKa₁ | pKa₂ | Reference |

| Malonic Acid | 2.83 | 5.69 | |

| Fluoroacetic Acid | 2.59 | - | [4] |

| Difluoroacetic Acid | 1.22 ± 0.03 | - | [5][6] |

| Trifluoroacetic Acid | 0.03 ± 0.08 | - | [5][6] |

| Oxalic Acid | 1.25 | 3.81 | [4] |

The determination of pKa is crucial for understanding the ionization state of the molecule at physiological pH.

Experimental Determination of Thermodynamic Properties

The following sections detail the standard experimental protocols for determining the key thermodynamic properties of a compound like this compound.

The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion (ΔcH°), measured using bomb calorimetry.

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precise mass of the solid this compound is pressed into a pellet.

-

Bomb Assembly: The pellet is placed in a crucible within a high-pressure stainless-steel vessel (the "bomb"). A fuse wire is positioned to contact the sample.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically 20-30 atm).

-

Calorimeter Setup: The bomb is submerged in a known volume of water in a well-insulated container (the calorimeter). The initial temperature is recorded precisely.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change (ΔT) is recorded.

-

Calculation: The heat of combustion is calculated using the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid) and the measured ΔT. The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's Law.

Heat capacity and standard entropy can be determined using differential scanning calorimetry (DSC) and by applying the principles of the third law of thermodynamics.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a hermetically sealed DSC pan. An empty pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The cell is subjected to a precise temperature program, typically involving a controlled heating rate (e.g., 10 °C/min) over the desired temperature range.

-

Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is proportional to the heat capacity of the sample.

-

Entropy Calculation: The standard entropy at a given temperature (e.g., 298.15 K) is calculated by integrating the heat capacity data from near absolute zero up to that temperature, accounting for the entropies of any phase transitions.

The standard Gibbs free energy of formation can be calculated from the standard enthalpy of formation and the standard entropy using the Gibbs-Helmholtz equation:

ΔfG° = ΔfH° - TΔfS°

Where ΔfS° is the standard entropy of formation, calculated from the standard entropies of the compound and its constituent elements in their standard states.

Potentiometric titration or NMR spectroscopy are common methods for determining pKa values.[5][6]

Experimental Protocol: ¹⁹F NMR for pKa Determination

-

Sample Preparation: A series of solutions of this compound are prepared at a constant concentration in a suitable buffer system (e.g., oxalate buffer) across a range of pH values.[5]

-

NMR Spectroscopy: The ¹⁹F NMR spectrum is acquired for each sample. A reference compound, such as trifluoromethanesulfonate, may be included.[5]

-

Chemical Shift Analysis: The chemical shift of the fluorine signal will change as a function of pH due to the protonation/deprotonation of the carboxylic acid groups.

-

Data Fitting: The chemical shift data is plotted against pH and fitted to an appropriate equation (e.g., a modified Henderson-Hasselbalch equation) to determine the pKa values.

Computational Determination of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermodynamic properties. High-level ab initio and density functional theory (DFT) methods are commonly employed.

Computational Protocol: Ab Initio/DFT Calculations

-

Structure Optimization: The 3D structure of this compound is optimized to find the lowest energy conformation using a selected level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculation: A vibrational frequency calculation is performed on the optimized structure to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Thermochemical Analysis: The output of the frequency calculation provides the enthalpy, entropy, and Gibbs free energy at the specified temperature (usually 298.15 K).

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using isodesmic or atomization reactions, where the energies of the reactants and products are computed at a high level of theory (e.g., G4 or CBS-QB3).

Relevance in Drug Development

While no specific signaling pathways involving this compound have been identified in the literature, the general workflow for assessing the biological relevance of a small molecule is well-established. Thermodynamic properties are integral to understanding the initial stages of this process, particularly ligand-receptor binding.

The Gibbs free energy of binding (ΔG_binding), which can be dissected into its enthalpic (ΔH) and entropic (TΔS) components through techniques like Isothermal Titration Calorimetry (ITC), governs the affinity of a molecule for its biological target.

Conclusion

This technical guide has synthesized the currently available information on the thermodynamic properties of this compound. While specific experimental values for its enthalpy of formation, entropy, and Gibbs free energy are lacking, this document provides a robust framework for understanding and obtaining these critical parameters. By detailing the standard experimental and computational methodologies, and placing the compound in the context of its chemical analogues, this guide serves as a valuable resource for scientists and researchers. The workflows and protocols outlined herein provide a clear path forward for the comprehensive thermodynamic characterization of this compound, which is essential for its potential applications in drug development and other scientific disciplines.

References

- 1. Difluoropropanedioic acid | C3H2F2O4 | CID 10130002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-difluoromalonic acid, CAS No. 1514-85-8 - iChemical [ichemical.com]

- 3. 2024.sci-hub.ru [2024.sci-hub.ru]

- 4. Appendix: Selected Acid Dissociation Constants at 25°C | Introductory Chemistry – 1st Canadian Edition [courses.lumenlearning.com]

- 5. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Genesis of a Fluorinated Workhorse: A Technical History of Difluoromalonic Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Among the vast arsenal of fluorinated building blocks, difluoromalonic acid and its esters hold a prominent position due to their versatility in introducing the gem-difluoro motif. This technical guide delves into the discovery and historical development of this compound, providing a comprehensive overview of its synthesis, key experimental protocols, and its evolving role in drug discovery and development.

The Dawn of Organofluorine Chemistry: A Historical Context

The story of this compound is intrinsically linked to the pioneering work in organofluorine chemistry. While elemental fluorine was first isolated by Henri Moissan in 1886, its extreme reactivity made direct fluorination of organic compounds a formidable challenge. The breakthrough came from the Belgian chemist Frédéric Swarts, who, in the late 19th and early 20th centuries, developed methods for introducing fluorine into organic molecules via halogen exchange reactions, famously known as the Swarts reaction.[1][2] This work laid the foundation for the synthesis of a wide array of organofluorine compounds and set the stage for the eventual discovery of this compound.

The First Synthesis: A Landmark Achievement

While the early history of organofluorine chemistry is rich with the synthesis of various monofluorinated and polyfluorinated compounds, the first documented synthesis of this compound itself appears in a 1958 publication in the Journal of the American Chemical Society by Charles E. Inman, Virginia E. Oesterling, and Edward A. Tyczkowski. Their work detailed the preparation of diethyl difluoromalonate and its subsequent hydrolysis to the parent acid.

The Inman-Oesterling-Tyczkowski Synthesis (1958)

The seminal synthesis of diethyl difluoromalonate was achieved through the direct fluorination of the sodium salt of diethyl malonate in a non-reactive solvent. This was a significant advancement, as direct fluorination of organic compounds was notoriously difficult to control. The subsequent hydrolysis of the diethyl ester yielded this compound.

Experimental Protocol: Synthesis of Diethyl Difluoromalonate and this compound (Adapted from Inman et al., 1958)

Part A: Synthesis of Diethyl 2,2-Difluoromalonate

-

Preparation of the Sodium Salt: In a three-necked flask equipped with a stirrer, a gas inlet tube, and a reflux condenser, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

Formation of the Malonate Enolate: Diethyl malonate is added dropwise to the sodium ethoxide solution with stirring to form the sodium salt of diethyl malonate.

-

Fluorination: The reaction mixture is cooled, and a stream of elemental fluorine, diluted with nitrogen, is passed through the suspension. The temperature is carefully controlled throughout the addition.

-

Work-up: After the reaction is complete, the mixture is filtered to remove sodium fluoride. The ethanol is removed by distillation, and the resulting crude diethyl difluoromalonate is purified by fractional distillation under reduced pressure.

Part B: Hydrolysis to 2,2-Difluoromalonic Acid

-

Acid Hydrolysis: Diethyl 2,2-difluoromalonate is refluxed with a mixture of concentrated hydrochloric acid and water.

-

Isolation: The resulting solution is concentrated by evaporation under reduced pressure to yield crude this compound.

-

Purification: The crude acid is recrystallized from a suitable solvent, such as a mixture of ether and petroleum ether, to afford pure 2,2-difluoromalonic acid.

This initial synthesis, while groundbreaking, utilized hazardous elemental fluorine. Subsequent research has focused on developing safer and more efficient methods.

Evolution of Synthetic Methodologies

Since its initial discovery, the synthesis of this compound and its esters has undergone significant evolution, driven by the need for safer reagents, higher yields, and greater scalability.

Modern Synthetic Approaches

Modern methods for the synthesis of this compound derivatives can be broadly categorized as follows:

-

Electrophilic Fluorination: This is the most common approach and involves the use of electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF4), to fluorinate a malonate ester enolate. This method offers high yields and avoids the use of elemental fluorine.

-

Nucleophilic Fluorination: This strategy involves the displacement of leaving groups with a fluoride source. For example, diethyl dichloromalonate or dibromomalonate can be treated with a fluoride salt, such as potassium fluoride, to yield diethyl difluoromalonate.

-

From Difluoroacetic Acid Derivatives: Difluoroacetic acid esters can be carboxylated to form the corresponding malonate.

The following table summarizes key quantitative data for different synthetic approaches to diethyl difluoromalonate, a common precursor to this compound.

| Method | Fluorinating Agent/Precursor | Substrate | Solvent | Catalyst/Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Direct Fluorination | F₂/N₂ | Sodium diethyl malonate | Ethanol | - | 0-10 | Not specified | ~50 | Inman et al. (1958) |

| Electrophilic Fluorination | Selectfluor® | Diethyl malonate | Acetonitrile | NaH | Room Temp. | 2 | 85 | Lal, G. S. et al. (1995) |

| Nucleophilic Fluorination | KF | Diethyl dibromomalonate | Acetonitrile | 18-crown-6 | 80 | 24 | 70 | Hudlicky, M. (1986) |

The Role of this compound in Drug Discovery

The introduction of a gem-difluoromethylene group (CF₂) into a molecule can have profound effects on its biological activity. The CF₂ group is isosteric to a carbonyl group and can act as a bioisostere for ethers, thioethers, and sulfones. The high electronegativity of fluorine can alter the acidity of neighboring protons, influence molecular conformation, and block sites of metabolic oxidation, thereby improving a drug's pharmacokinetic profile.[3][4]

This compound and its derivatives serve as key building blocks for the synthesis of a variety of fluorinated compounds with therapeutic potential. For instance, they are utilized in the preparation of difluoromethylated heterocycles, which are prevalent in many pharmaceuticals.

While specific signaling pathways directly modulated by this compound itself are not the primary focus of its application, its derivatives are incorporated into drug candidates that target a wide range of biological pathways. The logical workflow for its application in drug design generally follows the path of a versatile chemical building block.

Experimental Workflows and Logical Relationships

The synthesis of this compound and its application in creating more complex molecules can be visualized through experimental workflows.

Conclusion

From its initial, challenging synthesis using elemental fluorine to the more refined and safer methods available today, this compound has transitioned from a chemical curiosity to an indispensable tool in the repertoire of medicinal chemists. Its history is a testament to the relentless pursuit of innovation in synthetic chemistry. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the role of versatile fluorinated building blocks like this compound is set to expand, paving the way for the discovery of new and improved therapies for a myriad of diseases. The journey of this compound, from its discovery to its current applications, underscores the profound impact that fundamental chemical research can have on human health and well-being.

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Difluoromalonic Acid: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Difluoromalonic acid, a geminal difluorinated carboxylic acid, is a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of two fluorine atoms on the alpha-carbon, impart distinct characteristics to molecules incorporating this moiety. This technical guide provides an in-depth overview of the safety, handling, and experimental considerations for this compound, with a focus on its relevance to researchers and professionals in drug development.

Safety and Hazard Information

Proper handling of this compound is paramount due to its corrosive and toxic nature. The following information is summarized from the Safety Data Sheet (SDS) provided by Synquest Labs.[1]

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Signal Word: Danger[1]

Hazard Pictograms:

-

Corrosion (GHS05)

-

Health Hazard/Hazardous to the Ozone Layer (GHS07)

First Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention.[1] |

| Skin Contact | Wash with plenty of soap and water. Remove contaminated clothing and shoes. Get immediate medical advice/attention.[1] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical advice/attention.[1] |

Fire and Explosion Hazard

This compound is not flammable.[1]

-

NFPA Fire Hazard: 0 - Materials that will not burn.[1]

-

NFPA Reactivity: 0 - Normally stable, even under fire exposure conditions, and not reactive with water.[1]

In case of fire, wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1514-85-8 | [1] |

| Molecular Formula | C₃H₂F₂O₄ | [1] |

| Molecular Weight | 140.04 g/mol | PubChem |

| Appearance | White to off-white solid | --- |

| Boiling Point | 315.827 °C at 760 mmHg | [2] |

| Density | 1.789 g/cm³ | [2] |

| Flash Point | 144.808 °C | [2] |

Handling and Storage

Safe handling and storage practices are essential to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when dusts are generated.[1]

Engineering Controls

Work in a well-ventilated area, preferably in a chemical fume hood.[1] Emergency eye wash fountains and safety showers should be readily available in the immediate work area.[1]

Storage Conditions

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1] this compound is hygroscopic; store under an inert atmosphere.[1]

Incompatible Materials

Avoid contact with strong oxidizing agents, strong reducing agents, and strong bases.[1]

Experimental Protocols and Applications

Synthesis of this compound via Hydrolysis of Diethyl Difluoromalonate

This protocol is a generalized procedure based on the common hydrolysis of malonic esters.

Materials:

-

Diethyl difluoromalonate

-

Hydrochloric acid (concentrated) or Sulfuric acid (concentrated)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl difluoromalonate.

-

Slowly add an excess of concentrated hydrochloric acid or sulfuric acid and water.

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture).

Note: The hydrolysis of sterically hindered or electron-deficient esters can be challenging. The reaction conditions, including acid concentration, temperature, and reaction time, may need to be optimized.

Decarboxylation of this compound

Malonic acids and their derivatives are known to undergo decarboxylation upon heating to yield the corresponding carboxylic acid. This reaction can be a useful synthetic transformation.

General Procedure:

-

Place this compound in a suitable reaction vessel.

-

Heat the acid to its melting point or in a high-boiling solvent.

-

Carbon dioxide will be evolved, and the reaction can be monitored by the cessation of gas evolution.

-

The resulting difluoroacetic acid can be purified by distillation.

Logical Workflow for Decarboxylation:

Caption: Decarboxylation of this compound upon heating.

Role in Drug Development and Enzyme Inhibition

Gem-difluorinated compounds are of significant interest in drug development as the difluoromethyl group can act as a bioisostere for a hydroxyl, thiol, or amine group, potentially improving metabolic stability and binding affinity. While direct studies on the biological activity of this compound are limited in the searched literature, its derivatives have shown promise as enzyme inhibitors.

Mechanism of Enzyme Inhibition by Difluorinated Compounds

Derivatives of this compound, particularly those containing a difluoroketone motif, have been investigated as inhibitors of proteases, such as HIV-1 aspartic protease.[1] The mechanism of inhibition often involves the formation of a stable, hydrated gem-diol species in the enzyme's active site.[1] This gem-diol can mimic the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition.

Signaling Pathway of Competitive Enzyme Inhibition:

Caption: Competitive inhibition of an enzyme by a this compound derivative.

Potential as Antimicrobial Agents

Derivatives of this compound have also been explored as potential antimicrobial agents. For instance, α,α-difluorophosphonate derivatives of fosmidomycin have shown potent inhibition of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR), an essential enzyme in the MEP pathway for isoprenoid biosynthesis in many bacteria.[2] This pathway is absent in humans, making DXR an attractive target for the development of new antibiotics.

Experimental Workflow for Antimicrobial Activity Screening:

Caption: Workflow for determining the antimicrobial activity of this compound derivatives.

Conclusion

This compound is a hazardous yet valuable reagent for researchers in organic synthesis and drug discovery. A thorough understanding of its safety precautions and handling procedures is essential for its safe use in the laboratory. While detailed experimental protocols for its synthesis and direct biological applications are not extensively documented in the readily available literature, its derivatives show significant potential as enzyme inhibitors and antimicrobial agents. Further research into the synthesis, reactivity, and biological activity of this compound and its analogs is warranted to fully exploit its potential in the development of new therapeutics and advanced materials.

References

"crystal structure of difluoromalonic acid"

An In-depth Technical Guide on the Crystal Structure of Difluoromalonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of this compound, a compound of interest in medicinal chemistry and materials science. This document details the crystallographic parameters, molecular geometry, and intermolecular interactions, supported by experimental methodologies and visual representations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c.[1][2] A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for this compound [1][2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | |

| a | 9.59 ± 0.01 Å |

| b | 5.61 ± 0.01 Å |

| c | 9.80 ± 0.01 Å |

| β | 115.1 ± 0.1° |

| Volume (V) | 476.5 ų (Calculated) |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.96 g/cm³ |

Molecular Structure and Conformation

The molecule of this compound, C₃H₂F₂O₄, exhibits a specific conformation in the crystalline state. One of the carboxyl groups is nearly coplanar with the carbon-chain plane, showing a deviation of approximately 11°.[1] The other carboxyl group is rotated to a nearly perpendicular orientation (84°) with respect to the first.[1] This observed conformation is a result of the interplay between intramolecular steric hindrance and the tendency of the carboxyl groups to achieve coplanarity with the substituents on the α-carbon.[1][2] In the crystal, this compound exists as a racemate of two conformational antipodes.[1][2]

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is primarily governed by strong hydrogen bonding. The acid molecules form infinite chains through double carboxyl-group coupling across centers of symmetry.[1][2] These hydrogen bonds are the dominant intermolecular interaction, leading to a stable, extended network. The stacking of these chains is then determined by van der Waals forces.

Caption: Hydrogen bonding in this compound crystal.

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental steps, as reported in the literature.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction were obtained by crystallization from a water/ethanol solution.

Data Collection

The crystallographic data were collected using a General Electric diffractometer and an automatic Nonius three-circle diffractometer.[1] The radiation source was Molybdenum Kα (λ = 0.71069 Å).[1] The intensities of the reflections were measured and corrected for Lorentz and polarization factors.

Structure Solution and Refinement

The crystal structure was solved using direct methods. An overall temperature factor (B = 2.8 Ų) and a scaling factor were determined using Wilson's method.[1] The structure invariants were calculated using the B3,0 formula. The positions of the hydrogen atoms were located from a difference Fourier synthesis.[1] The final refinement of the structural model resulted in a reliable determination of the atomic positions and thermal parameters.

Caption: Experimental workflow for crystal structure determination.

Summary of Quantitative Data

The following tables summarize the key quantitative data derived from the crystal structure analysis of this compound.

Table 2: Selected Bond Lengths

| Bond | Length (Å) |

| C(1)-C(2) | 1.524 |

| C(2)-C(3) | 1.526 |

| C(2)-F(1) | 1.366 |

| C(2)-F(2) | 1.360 |

| C(1)-O(1) | 1.311 |

| C(1)-O(2) | 1.206 |

| C(3)-O(3) | 1.310 |

| C(3)-O(4) | 1.211 |

Table 3: Selected Bond Angles

| Angle | Degree (°) |

| C(1)-C(2)-C(3) | 111.4 |

| F(1)-C(2)-F(2) | 106.3 |

| O(1)-C(1)-O(2) | 124.9 |

| O(3)-C(3)-O(4) | 124.7 |

| C(2)-C(1)-O(1) | 112.5 |

| C(2)-C(1)-O(2) | 122.6 |

| C(2)-C(3)-O(3) | 112.6 |

| C(2)-C(3)-O(4) | 122.7 |

Note: The bond lengths and angles are based on the data presented in the original publication by Kanters and Kroon. Minor variations may exist in different structural refinements.

References

An In-depth Technical Guide on the Acidity of Difluoromalonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity of difluoromalonic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this compound's pKa values, this guide establishes a framework for understanding its acidity through the analysis of structurally similar compounds. Detailed experimental protocols for determining acid dissociation constants are also provided to empower researchers in their own investigations.

Introduction to Acidity and pKa

The acidity of a compound is a fundamental physicochemical property that governs its behavior in various chemical and biological systems. It is quantified by the acid dissociation constant (Ka), or more commonly, its logarithmic form, the pKa. A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton (H⁺) in an aqueous solution. For polyprotic acids, such as malonic acid and its derivatives, multiple pKa values (pKa₁, pKa₂, etc.) describe the sequential deprotonation events.

The Influence of Fluorine Substitution on Acidity

The introduction of fluorine atoms onto a carbon framework significantly impacts the acidity of nearby functional groups. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect stabilizes the conjugate base formed upon deprotonation by delocalizing the negative charge, thereby increasing the acidity of the parent molecule.

In the context of malonic acid, the substitution of hydrogen atoms on the α-carbon with fluorine atoms is expected to substantially increase its acidity, resulting in lower pKa values.

Comparative Acidity: Malonic Acid and its Fluorinated Analogs

| Compound Name | Structure | pKa₁ | pKa₂ |

| Malonic Acid | CH₂(COOH)₂ | 2.83 | 5.69 |

| Difluoroacetic Acid | CHF₂COOH | 1.22 ± 0.03[1] | - |

Data for Malonic Acid is widely established. Data for Difluoroacetic Acid from NMR-based studies.[1]

The significant decrease in the pKa of acetic acid upon difluorination (acetic acid pKa ≈ 4.76) to difluoroacetic acid (pKa ≈ 1.22) highlights the potent acidifying effect of the two fluorine atoms.[1] A similar, and likely more pronounced, effect is anticipated for this compound compared to malonic acid for both dissociation constants.

Logical Framework for Acidity Enhancement

The increased acidity of this compound compared to malonic acid can be rationalized through the following logical progression.

References

The Impact of Gem-Difluorination: An In-depth Technical Guide to the Electronic Effects of Fluorine in Difluoromalonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. This technical guide provides a comprehensive analysis of the electronic effects of gem-difluorination at the C2 position of malonic acid, creating 2,2-difluoromalonic acid. Through a detailed examination of its synthesis, structural parameters, acidity, and spectroscopic characteristics, this document elucidates the profound influence of the difluoromethylene group. Furthermore, we explore the broader implications of such fluorination strategies in drug design by examining the mechanism of action of difluoromethyl-containing enzyme inhibitors and their impact on cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to leverage the unique properties of fluorinated synthons.

Introduction: The Role of Fluorine in Drug Design

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable tool in medicinal chemistry. Its small van der Waals radius allows it to act as a bioisostere for a hydrogen atom, while its strong electron-withdrawing nature can significantly alter the electronic landscape of a molecule. The introduction of fluorine can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to its biological target.[1] Gem-difluorination, the introduction of two fluorine atoms to the same carbon, is a particularly impactful modification that can impart unique conformational constraints and significantly enhance acidity, as we will explore in the context of difluoromalonic acid.

Synthesis of 2,2-Difluoromalonic Acid

The synthesis of 2,2-difluoromalonic acid can be achieved through a two-step process involving the preparation of a diester precursor followed by hydrolysis. A common precursor is diethyl 2,2-difluoromalonate.

Experimental Protocol: Synthesis of Diethyl 2,2-Difluoromalonate

This procedure is adapted from a patented method for the direct fluorination of a malonate ester.

Materials:

-

Diethyl malonate

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

Anhydrous acetonitrile

-

Elemental fluorine (F₂) gas, diluted in an inert gas (e.g., 10% F₂ in N₂)

-

Inert gas for purging (e.g., Nitrogen or Argon)

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser under an inert atmosphere, a suspension of sodium hydride or sodium ethoxide (1.0 equivalent) in anhydrous acetonitrile is prepared.

-

Diethyl malonate (1.0 equivalent) is added dropwise to the suspension at room temperature.

-

The reaction mixture is stirred until the evolution of hydrogen gas ceases (in the case of NaH) or for a predetermined time to ensure complete formation of the enolate.

-

The reaction mixture is then cooled to a suitable temperature (e.g., -20 °C).

-

A stream of diluted elemental fluorine (2.0 equivalents) is bubbled through the reaction mixture at a controlled rate.

-

Upon completion of the fluorination, the reaction is purged with an inert gas to remove any unreacted fluorine.

-

The reaction mixture is allowed to warm to room temperature.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield diethyl 2,2-difluoromalonate.

Experimental Protocol: Hydrolysis to 2,2-Difluoromalonic Acid

The hydrolysis of the diethyl ester to the corresponding carboxylic acid can be performed under acidic or basic conditions. However, care must be taken as gem-difluorinated compounds can be susceptible to decomposition under harsh conditions.[2]

Materials:

-

Diethyl 2,2-difluoromalonate

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Water

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Diethyl 2,2-difluoromalonate is suspended in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

-

The mixture is heated to reflux and monitored by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is extracted with an organic solvent like diethyl ether.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure to yield crude 2,2-difluoromalonic acid.

-

The crude product can be further purified by recrystallization.

Structural and Electronic Properties

The introduction of two fluorine atoms at the C2 position of malonic acid induces significant changes in its structural and electronic properties.

Acidity

| Compound | pKa₁ | pKa₂ |

| Malonic Acid | 2.83 | 5.69 |

| 2,2-Difluoromalonic Acid (estimated) | ~1.2 | N/A |

| Difluoroacetic Acid | 1.22 | N/A |

Table 1: Comparison of the first pKa values of Malonic Acid, this compound (estimated), and Difluoroacetic Acid.

Molecular Geometry

The crystal structure of this compound has been determined by X-ray diffraction.[6] The presence of the two fluorine atoms influences the bond lengths and angles within the molecule.

| Parameter | Malonic Acid (Representative) | 2,2-Difluoromalonic Acid |

| Bond Lengths (Å) | ||

| C-C | ~1.50 | 1.53 |

| C=O | ~1.21 | 1.20 |

| C-O | ~1.31 | 1.32 |

| C-F | N/A | 1.36 |

| **Bond Angles (°) ** | ||

| O=C-O | ~123 | 124.5 |

| C-C-C | ~111 | 111.3 |

| F-C-F | N/A | 107.1 |

Table 2: Comparison of selected bond lengths and angles of Malonic Acid and 2,2-Difluoromalonic Acid. Data for this compound is from X-ray crystallography.[6]

The F-C-F bond angle of 107.1° is slightly smaller than the ideal tetrahedral angle, a common feature in gem-difluorinated compounds.

Spectroscopic Analysis

Spectroscopic techniques provide valuable insights into the structure and electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the two equivalent carboxylic acid protons. The chemical shift of these protons would likely be downfield compared to malonic acid due to the deshielding effect of the nearby electronegative fluorine atoms.

¹³C NMR: The carbon NMR spectrum will be more complex due to C-F coupling.

-

C1 & C3 (Carboxyl carbons): These carbons will appear as triplets due to coupling with the two fluorine atoms.

-

C2 (Difluorinated carbon): This carbon will also appear as a triplet with a large one-bond C-F coupling constant.

| Nucleus | Malonic Acid (in D₂O) | 2,2-Difluoromalonic Acid (Predicted) |

| ¹H Chemical Shift (ppm) | ~3.4 (CH₂) | > 10 (COOH) |

| ¹³C Chemical Shift (ppm) | ~175 (COOH), ~41 (CH₂) | ~160-170 (triplet, COOH), ~110-120 (triplet, CF₂) |

Table 3: Representative ¹H and ¹³C NMR chemical shifts for Malonic Acid and predicted shifts for 2,2-Difluoromalonic Acid.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A solution of 2,2-difluoromalonic acid is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

¹H NMR Acquisition: A one-dimensional ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz).

-

¹³C NMR Acquisition: A one-dimensional ¹³C NMR spectrum is acquired, typically with proton decoupling.

-

Data Processing: The spectra are processed (Fourier transformation, phasing, and baseline correction) to obtain the final chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorptions corresponding to the O-H and C=O stretching vibrations of the carboxylic acid groups, as well as C-F stretching vibrations.

| Vibrational Mode | Malonic Acid (cm⁻¹) | 2,2-Difluoromalonic Acid (Expected, cm⁻¹) |

| O-H stretch (broad) | 2500-3300 | 2500-3300 |

| C=O stretch | ~1710 | ~1720-1740 |

| C-F stretch | N/A | ~1100-1200 |

Table 4: Characteristic IR absorption frequencies for Malonic Acid and expected frequencies for 2,2-Difluoromalonic Acid.

The C=O stretching frequency in this compound is expected to be at a higher wavenumber compared to malonic acid due to the inductive electron withdrawal by the fluorine atoms, which strengthens the carbonyl bond.

Experimental Protocol: FTIR Spectroscopy

-